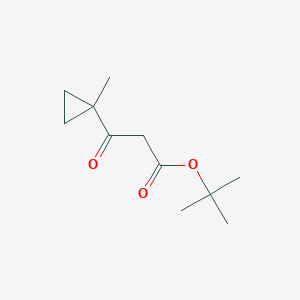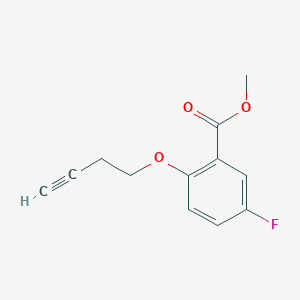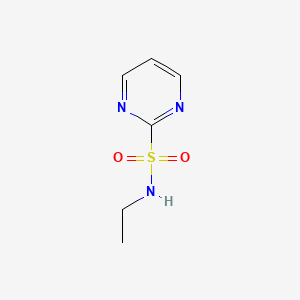
N-ethylpyrimidine-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethylpyrimidine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ethylpyrimidine-2-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method utilizes readily available and low-cost starting materials, making it an attractive option for large-scale synthesis.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents, such as dimethyl carbonate, is also explored to enhance the environmental sustainability of the process .
化学反应分析
Types of Reactions: N-ethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives and sulfonyl compounds .
科学研究应用
N-ethylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an antimicrobial agent and is explored for its therapeutic properties.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-ethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA production in bacteria, leading to their antibacterial effects .
相似化合物的比较
N-ethylpyrimidine-2-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Used in veterinary medicine.
Sulfadiazine: Employed in combination with pyrimethamine for treating toxoplasmosis.
Sulfanilamide: One of the earliest sulfonamide drugs used as an antimicrobial agent.
Uniqueness: this compound is unique due to its specific structural features and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties .
属性
分子式 |
C6H9N3O2S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC 名称 |
N-ethylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-2-9-12(10,11)6-7-4-3-5-8-6/h3-5,9H,2H2,1H3 |
InChI 键 |
JFHJDNZPWDTZJT-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1=NC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


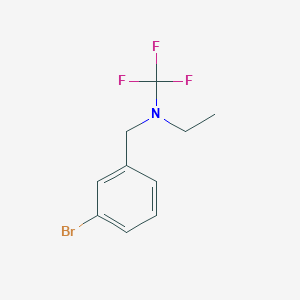
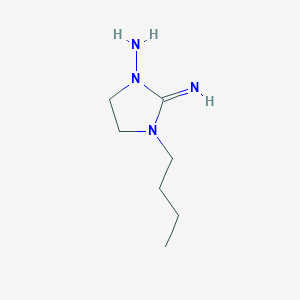
![N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide](/img/structure/B13969890.png)
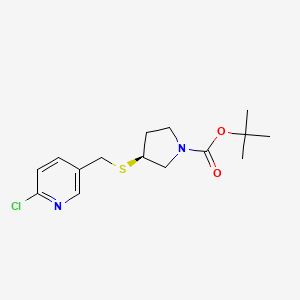

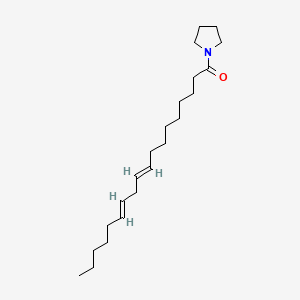
![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
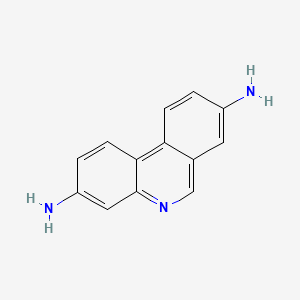
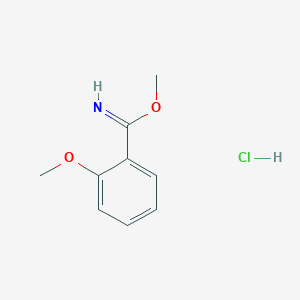
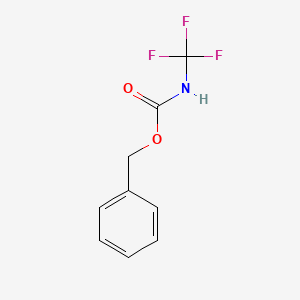
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
![6H-[1,2,4]Triazino[5,4-C][1,4]thiazepine](/img/structure/B13969940.png)
